molecular formula C7H3Cl2NS2 B8786599 2(3H)-Benzothiazolethione, 5,6-dichloro- CAS No. 80087-69-0

2(3H)-Benzothiazolethione, 5,6-dichloro-

Cat. No.: B8786599
CAS No.: 80087-69-0
M. Wt: 236.1 g/mol
InChI Key: JAHGNXIJPWTQNB-UHFFFAOYSA-N
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Description

2(3H)-Benzothiazolethione, 5,6-dichloro- is a heterocyclic compound featuring a benzothiazole ring with thione and dichloro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Benzothiazolethione, 5,6-dichloro- typically involves the reaction of 5,6-dichloro-2-aminobenzenethiol with carbon disulfide under basic conditions. The reaction proceeds through the formation of an intermediate dithiocarbamate, which cyclizes to form the desired benzothiazolethione.

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: 2(3H)-Benzothiazolethione, 5,6-dichloro- can undergo oxidation reactions to form sulfoxides and sulfones.

    Reduction: Reduction of this compound can lead to the formation of benzothiazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzothiazoline derivatives.

    Substitution: Various substituted benzothiazolethione derivatives.

Scientific Research Applications

2(3H)-Benzothiazolethione, 5,6-dichloro- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2(3H)-Benzothiazolethione, 5,6-dichloro- involves its interaction with biological molecules, leading to the disruption of cellular processes. The compound can inhibit the activity of certain enzymes and proteins, thereby affecting metabolic pathways. Its antimicrobial activity is attributed to its ability to interfere with the cell membrane integrity of microorganisms.

Comparison with Similar Compounds

    2(3H)-Benzothiazolethione: Lacks the dichloro substituents, resulting in different chemical properties and reactivity.

    5,6-Dichlorobenzothiazole: Lacks the thione group, which affects its biological activity and applications.

Uniqueness: 2(3H)-Benzothiazolethione, 5,6-dichloro- is unique due to the presence of both thione and dichloro substituents, which confer distinct chemical and biological properties

Properties

CAS No.

80087-69-0

Molecular Formula

C7H3Cl2NS2

Molecular Weight

236.1 g/mol

IUPAC Name

5,6-dichloro-3H-1,3-benzothiazole-2-thione

InChI

InChI=1S/C7H3Cl2NS2/c8-3-1-5-6(2-4(3)9)12-7(11)10-5/h1-2H,(H,10,11)

InChI Key

JAHGNXIJPWTQNB-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)SC(=S)N2

Origin of Product

United States

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